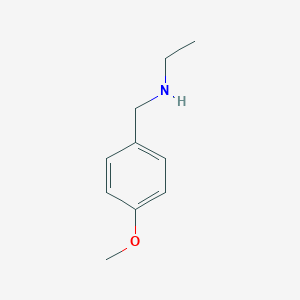

n-(4-methoxybenzyl)ethanamine

Beschreibung

Organic Chemistry

In the realm of organic chemistry, N-(4-methoxybenzyl)ethanamine is classified as a secondary amine. Its structure consists of a phenethylamine (B48288) backbone substituted with a 4-methoxybenzyl group. The methoxy (B1213986) (-OCH₃) group is located at the para-position of the benzyl (B1604629) moiety, which acts as an electron-donating group, influencing the compound's chemical reactivity.

The synthesis of this compound is most commonly achieved through reductive amination. This well-established method involves the reaction of 4-methoxybenzaldehyde (B44291) with ethylamine (B1201723) to form a Schiff base (imine) intermediate, which is then reduced to the final secondary amine product. Common reducing agents for this transformation include sodium borohydride (B1222165). The reaction conditions, such as temperature and stoichiometry, can be optimized to ensure high purity of the product. As a secondary amine, the compound can undergo various typical reactions such as oxidation, reduction, and substitution.

Life Sciences

Within the life sciences, this compound is primarily valued as a structural scaffold and key intermediate in medicinal chemistry for the synthesis of pharmaceutical compounds. Its framework allows for chemical modifications to develop new molecules with specific biological functions.

For instance, research has demonstrated its use in synthesizing benzenesulfonamide (B165840) derivatives that exhibit significant antibacterial properties against pathogens like Escherichia coli. Furthermore, the compound has been utilized as a crucial amine component in an alternative synthesis of Carvedilol, a third-generation beta-blocker used to treat heart failure. This synthetic route was designed to avoid the formation of certain impurities. The broader class of 4-methoxybenzylamine (B45378) derivatives is also explored for other therapeutic applications, including the development of enzyme inhibitors. vulcanchem.combloomtechz.com

Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | N-[(4-methoxyphenyl)methyl]ethanamine | |

| Molecular Formula | C₁₀H₁₅NO | chemicalbook.com |

| Molecular Weight | 165.23 g/mol | chemicalbook.com |

| CAS Number | 22993-76-6 | chemicalbook.com |

| Boiling Point | 244°C | chemicalbook.com |

| Density | 0.9903 g/cm³ (at 20°C) | chemicalbook.com |

| Refractive Index | 1.5195 (at 20°C) | chemicalbook.com |

| Appearance | Oil | chemicalbook.com |

| pKa | 10.17±0.10 (Predicted) | chemicalbook.com |

Historical Overview of Relevant Compound Classes and Their Academic Investigation

The study of this compound is built upon a long history of research into its constituent chemical classes: benzylamines and ethylamines, and the synthetic reactions that combine them.

The investigation of substituted benzylamines has historical roots in the late 19th century. A key related compound, 4-methoxybenzylamine, was first isolated and described by Tiemann and Orndorff. bloomtechz.com Their work involved the reductive amination of 4-hydroxybenzaldehyde, confirming the compound's existence and providing an early description of its physical properties. bloomtechz.com Since then, benzylamines have become recognized as vital precursors in the synthesis of pharmaceuticals, including antineoplastic agents and enzyme inhibitors. vulcanchem.combloomtechz.com

Ethylamine, also known as ethanamine, is a fundamental primary amine in organic chemistry. wikipedia.orgebi.ac.uk It is produced on a massive industrial scale, typically by combining ethanol (B145695) and ammonia (B1221849) over an oxide catalyst. wikipedia.org As a versatile nucleophilic base, it is a crucial building block in a wide array of chemical syntheses, including the production of herbicides and various rubber products. wikipedia.orgfiveable.me

The chemical reaction that brings these two classes of compounds together to form this compound is reductive amination. This method is a cornerstone of organic synthesis for forming carbon-nitrogen bonds. It is widely used to convert carbonyl compounds (aldehydes and ketones) into amines and is considered a classic and indispensable tool for synthetic chemists. oup.com

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

N-[(4-methoxyphenyl)methyl]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-3-11-8-9-4-6-10(12-2)7-5-9/h4-7,11H,3,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYGACMXWLAQEPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC1=CC=C(C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10177535 | |

| Record name | Benzenemethanamine, N-ethyl-4-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10177535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22993-76-6 | |

| Record name | Benzenemethanamine, N-ethyl-4-methoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022993766 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 22993-76-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165789 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenemethanamine, N-ethyl-4-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10177535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Reaction Mechanisms for N 4 Methoxybenzyl Ethanamine

Established Synthetic Pathways

The most common and well-documented methods for synthesizing N-(4-methoxybenzyl)ethanamine involve the reaction between 4-methoxybenzaldehyde (B44291) and ethylamine (B1201723), followed by reduction.

Reductive Amination Approaches

Reductive amination stands as a cornerstone for the synthesis of this compound. This one-pot reaction typically involves the initial formation of an imine intermediate from the condensation of 4-methoxybenzaldehyde and an ethylamine derivative, which is then reduced in situ to the desired secondary amine. The choice of reducing agent is critical for the success of this reaction.

Common reducing agents include sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN). masterorganicchemistry.com For instance, a typical procedure involves reacting 4-methoxybenzaldehyde with ethylamine in ethanol (B145695) at a controlled temperature, followed by the portion-wise addition of sodium borohydride. Optimization of reaction conditions, such as temperature control (e.g., 0–5°C for imine formation), stoichiometry, and the choice of solvent, is crucial for achieving high yields and purity. Purification is often accomplished through column chromatography.

A variation of this method utilizes a photoredox-catalyzed approach for the direct reductive amination of aromatic aldehydes. nih.gov This method, however, was found to be less effective for electron-rich aldehydes like p-anisaldehyde under standard conditions, necessitating the use of a hydrogen atom transfer (HAT) mediator like 2,6-dimethylbenzenethiol (B89409) to achieve the desired product. nih.gov

| Reactants | Reducing Agent | Solvent | Key Conditions | Yield |

| 4-Methoxybenzaldehyde, Ethylamine | Sodium Borohydride | Ethanol | 0-5°C for NaBH₄ addition | 80% |

| 4-Methoxybenzaldehyde, Ethylamine | Sodium Borohydride or Sodium Cyanoborohydride | Not specified | Controlled stoichiometry and temperature | High purity (>95%) |

| p-Anisaldehyde, Diethylamine | Visible light, Photocatalyst, 2,6-dimethylbenzenethiol | Not specified | Photoredox catalysis with HAT mediator | Successful amination nih.gov |

Catalytic Hydrogenation Methods

Catalytic hydrogenation offers an alternative route for the reduction of the imine intermediate formed from 4-methoxybenzaldehyde and ethylamine. This method employs a metal catalyst and hydrogen gas to effect the reduction. Catalysts such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C) are commonly used. orgsyn.orggoogle.com For instance, a chiral derivative, (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine, is synthesized via hydrogenation under normal pressure using 5% Pt/C as the catalyst. google.com

In some cases, catalytic hydrogenation can be part of a tandem reaction sequence. For example, a three-component coupling of a carbonyl compound, an amine, and methanol (B129727) can lead to N-methylated tertiary amines, where hydrogenation is a key step. rsc.org The choice of catalyst and reaction conditions, such as pressure and temperature, significantly influences the reaction's efficiency and selectivity.

| Imine/Precursor | Catalyst | Hydrogen Source | Key Conditions | Product |

| Imine of p-methoxyphenylacetone and (R)-α-methylphenethylamine | 5% Pt/C | H₂ (normal pressure) | Not specified | Chiral amine intermediate google.com |

| (R)-1-(4-methoxyphenyl)-2-propylamine and benzaldehyde | 5% Pt/C | H₂ (normal pressure) | 0-60°C, Methanol/Ethanol/THF | (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine google.com |

| N-benzyl-1-(4-methoxyphenyl)methanimine | Cat. 1 (unspecified) | Methanol (transfer hydrogenation) | 100°C, Argon atmosphere | N-benzyl-1-(4-methoxyphenyl)methanamine rsc.org |

Alternative Amination Protocols for Secondary Amine Formation

Beyond the classical reductive amination and catalytic hydrogenation, other protocols exist for the formation of secondary amines like this compound. One such method involves the N-sulfonation of a primary amine, followed by alkylation. For instance, a series of benzenesulfonamides were synthesized starting from 2-(4-methoxyphenyl)-1-ethanamine, which was first reacted with benzenesulfonyl chloride and then treated with various alkyl halides in the presence of a weak base. nih.gov

Another approach utilizes 2-nitrobenzenesulfonamides as intermediates. A primary amine can be converted to its corresponding 2-nitrobenzenesulfonamide, which is then alkylated and subsequently deprotected to yield the secondary amine. orgsyn.org This method provides a versatile route for the preparation of various secondary amines.

Chiral Synthesis and Stereoselective Preparation of Related Derivatives

The synthesis of chiral derivatives related to this compound is of significant interest, particularly for pharmaceutical applications. Asymmetric synthesis often employs chiral auxiliaries or catalysts to control the stereochemical outcome of the reaction.

One strategy involves the use of a chiral auxiliary, such as (R)-α-methylphenethylamine, which reacts with a ketone like p-methoxyphenylacetone to form a chiral imine. google.com Subsequent hydrogenation of this imine, followed by removal of the auxiliary, can yield a chiral amine. google.com Another approach is the enantiomer-specific synthesis using chiral catalysts, for example, Ru-BINAP catalysts for the asymmetric hydrogenation of ketones. Optimization of parameters like temperature and solvent can enhance the enantiomeric excess (e.e.). Diastereomeric salt formation with a chiral resolving agent, such as L-tartaric acid, is another common method for separating enantiomers. google.com

Intermediate Synthesis and Derivatization Reactions

The synthesis of this compound and its derivatives often relies on the preparation of key intermediates. For example, the synthesis of (+/-)-latifine dimethyl ether involves the Michael-type addition of p-methoxybenzene magnesium bromide to (E)-1,2-dimethoxy-3-(2-nitrovinyl)-benzene to form a nitro intermediate. arkat-usa.org This intermediate is then reduced to the corresponding amine. arkat-usa.org

Derivatization of the parent amine can lead to a wide range of compounds with diverse properties. For instance, N-sulfonation of 2-(4-methoxyphenyl)-1-ethanamine with benzenesulfonyl chloride yields N-(4-methoxyphenethyl)benzenesulfonamide. nih.gov This intermediate can be further alkylated to produce a variety of N-(alkyl/aralkyl)-N-(4-methoxyphenethyl) benzenesulfonamides. nih.gov Another example is the reaction of 1-[1-(4-Methoxyphenyl)cyclobutyl]ethylamine with 4-pyridinecarboxaldehyde, followed by reduction with sodium borohydride, to yield N-(4-pyridylmethyl)-1-[1-(4-methoxyphenyl)cyclobutyl]-ethylamine. prepchem.com

Investigation of Reaction Kinetics and Mechanistic Studies

Understanding the kinetics and mechanisms of the reactions involved in the synthesis of this compound is crucial for process optimization and control. Studies have investigated the kinetics of tandem reactions, such as the synthesis of N-benzyl-1-(4-methoxyphenyl)-N-methylmethanamine, by monitoring the reaction progress over time using techniques like ¹H NMR. rsc.org

Mechanistic studies often focus on the role of intermediates and the influence of reaction conditions. For example, in the photoredox-catalyzed reductive amination of p-anisaldehyde, the mechanism was found to involve a hydrogen atom transfer (HAT) pathway in the presence of a thiol mediator, which was necessary to overcome the high reduction potential of the corresponding amino benzyl (B1604629) radical. nih.gov In the context of heterogeneous catalysis, competitive hydrogenation experiments have been used to probe the reactivity of different species, such as the preferential hydrogenation of an imine over an aldehyde. researchgate.net The formation of byproducts, such as N-acetylated and N-ethylated anilines in certain reductive amination protocols, has also been mechanistically investigated, suggesting a stepwise process involving the reduction of the carboxylic acid solvent. thieme-connect.com

Advanced Analytical Methodologies for N 4 Methoxybenzyl Ethanamine

Chromatographic Techniques for Separation and Quantification

Chromatography is indispensable for separating N-(4-methoxybenzyl)ethanamine from complex mixtures and for its quantification. The choice of technique often depends on the sample matrix and the required sensitivity.

Gas Chromatography (GC) Coupled with Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for the analysis of volatile and thermally stable compounds like this compound. In GC-MS analysis, the compound is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column before being detected and identified by the mass spectrometer. tandfonline.comresearchgate.net

For related N-benzylphenethylamine derivatives, GC-MS methods have been developed using capillary columns such as DB-1 MS or HP-5MS. tandfonline.comswgdrug.orgswgdrug.org Typical instrument parameters involve an injector temperature of around 280°C and a helium carrier gas flow rate of 1 mL/min. swgdrug.orgswgdrug.org The mass spectrometer is often operated in electron ionization (EI) mode, which provides characteristic fragmentation patterns useful for structural elucidation. tandfonline.comresearchgate.net The mass spectra of related NBOMe compounds often show dominant ions at m/z 150, 121, and 91. nih.gov To enhance volatility and improve chromatographic peak shape, derivatization with agents like trifluoroacetic anhydride (B1165640) (TFAA) or heptafluorobutyric anhydride (HFBA) can be employed. tandfonline.comnih.gov

Table 1: Exemplary GC-MS Parameters for Analysis of Related N-Benzylphenethylamine Derivatives

| Parameter | Value |

| Column | DB-1 MS (30m x 0.25mm x 0.25µm) or equivalent swgdrug.orgswgdrug.org |

| Carrier Gas | Helium at 1 mL/min swgdrug.orgswgdrug.org |

| Injector Temperature | 280°C swgdrug.orgswgdrug.org |

| MSD Transfer Line Temp. | 280°C swgdrug.orgswgdrug.org |

| MS Source Temperature | 230°C swgdrug.orgswgdrug.org |

| MS Quadrupole Temp. | 150°C swgdrug.orgswgdrug.org |

| Ionization Mode | Electron Ionization (EI) tandfonline.com |

Liquid Chromatography (LC) Coupled with Mass Spectrometry (LC-MS/MS, LC-QTOF-MS)

Liquid chromatography-mass spectrometry, particularly tandem mass spectrometry (LC-MS/MS) and quadrupole time-of-flight mass spectrometry (LC-QTOF-MS), offers high sensitivity and specificity for the analysis of this compound and its analogs. These techniques are well-suited for non-volatile or thermally labile compounds and are frequently used in complex matrices like biological fluids. nih.govresearchgate.net

LC-MS/MS methods often utilize a reversed-phase column, such as a C8 or C18, and a mobile phase consisting of a mixture of acetonitrile (B52724) and water with additives like formic acid to ensure compatibility with mass spectrometry. nih.govsielc.com Detection is typically achieved using an electrospray ionization (ESI) source operating in positive ionization mode. nih.govresearchgate.net LC-QTOF-MS provides high-resolution mass data, enabling the confirmation of the elemental composition of the molecule and its fragments. nih.gov For instance, the protonated molecule [M+H]+ for this compound would be expected at an m/z of approximately 166.12.

High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC)

High-performance liquid chromatography (HPLC) and its more advanced version, ultra-high performance liquid chromatography (UHPLC), are fundamental for the purification and quantification of this compound. These techniques separate compounds based on their differential partitioning between a stationary phase and a liquid mobile phase.

Reversed-phase HPLC is a common method for the analysis of related compounds, often employing C18 columns. sielc.comgoogle.com The mobile phase typically consists of an aqueous buffer and an organic modifier like acetonitrile or methanol (B129727). sielc.comchromatographyonline.com UHPLC, which uses smaller particle size columns (typically under 2 µm), offers faster analysis times and higher resolution compared to traditional HPLC. sielc.comnih.gov Detection is commonly performed using a UV detector, as the aromatic ring in this compound provides significant UV absorbance. For related compounds, detection wavelengths are often set around 225 nm. orientjchem.org

Spectroscopic Characterization Techniques

Spectroscopic methods are essential for the unambiguous structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H NMR, 13C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the molecular structure of organic compounds. Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

For this compound, the ¹H NMR spectrum would show characteristic signals for the aromatic protons of the methoxybenzyl group (typically in the range of δ 6.8–7.3 ppm), the singlet for the methoxy (B1213986) group protons (around δ 3.8 ppm), and signals for the ethylamine (B1201723) moiety's methylene (B1212753) and methyl protons. rsc.org Specifically, the ethylamine CH₂ groups adjacent to the nitrogen would likely appear in the δ 2.6–2.7 ppm region. The ¹³C NMR spectrum would complement this by showing distinct signals for each unique carbon atom, including those in the aromatic ring, the methoxy group, and the ethyl group. rsc.orgnih.gov

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Assignment | ¹H NMR (ppm, predicted) | ¹³C NMR (ppm, predicted) |

| Ethyl-CH₃ | ~1.1 | ~15 |

| Ethyl-CH₂ | ~2.7 | ~47 |

| Benzyl-CH₂ | ~3.7 | ~53 |

| Methoxy-CH₃ | ~3.8 | ~55 |

| Aromatic-CH (ortho to OCH₃) | ~6.8 | ~114 |

| Aromatic-CH (meta to OCH₃) | ~7.2 | ~130 |

| Aromatic-C (ipso to CH₂) | N/A | ~132 |

| Aromatic-C (ipso to OCH₃) | N/A | ~159 |

Note: Predicted values are estimates and can vary based on solvent and experimental conditions.

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound would exhibit characteristic absorption bands. A key feature would be the N-H stretching vibration of the secondary amine, typically appearing as a weak to medium band in the region of 3300–3500 cm⁻¹. Other significant peaks would include C-H stretches from the aromatic ring and alkyl groups (around 2800–3100 cm⁻¹), C=C aromatic ring stretches (around 1500–1600 cm⁻¹), and the prominent C-O stretch of the methoxy group (around 1250 cm⁻¹). swgdrug.org

Mass Spectrometry (MS and MS/MS) and Fragmentation Pattern Analysis

Mass spectrometry (MS) stands as a cornerstone for the analysis of this compound and its analogues. acs.orgacs.org When coupled with chromatographic techniques like gas chromatography (GC) or liquid chromatography (LC), MS provides not only the molecular weight of the analyte but also structural information through its fragmentation pattern. nih.govuni-saarland.de

In electron ionization (EI) mass spectrometry, the this compound molecule undergoes fragmentation, leading to a series of characteristic ions. The molecular ion peak [M]+• is often observed, which confirms the molecular weight of the compound. savemyexams.com A prominent fragmentation pathway involves the cleavage of the C-C bond adjacent to the nitrogen atom (alpha-cleavage), a typical fragmentation for amines. libretexts.orgdocbrown.info This results in the formation of a stable benzyl (B1604629) or substituted benzyl cation.

Another significant fragmentation process is the cleavage of the C-N bond, which can lead to the formation of an ethylamine fragment or a methoxybenzyl fragment. docbrown.info The presence of the methoxy group on the benzyl ring influences the fragmentation, often leading to a stable tropylium-like ion through rearrangement.

Tandem mass spectrometry (MS/MS) further enhances the structural elucidation by selecting a specific precursor ion (e.g., the molecular ion) and subjecting it to further fragmentation. nih.govljmu.ac.uk This technique is invaluable for differentiating between isomers and for identifying specific structural motifs within the molecule. For instance, MS/MS experiments can confirm the presence of the N-(2-methoxy)benzyl moiety in related designer drugs. nih.gov The fragmentation patterns observed in MS/MS spectra provide a high degree of confidence in the identification of the compound.

Key fragmentation patterns for N-benzylphenethylamine derivatives often show dominant ions at m/z = 150, 121, and 91. nih.gov The ion at m/z 121 is particularly characteristic of the methoxybenzyl moiety. High-resolution mass spectrometry (HRMS) provides exact mass measurements, allowing for the determination of the elemental composition of the parent molecule and its fragments, which is a powerful tool for confirming the identity of unknown substances. nih.govresearchgate.net

Table 1: Characteristic Mass Spectrometry Fragments for Phenethylamine (B48288) Derivatives

| Fragment Ion (m/z) | Postulated Structure/Origin | Significance |

|---|---|---|

| 150 | Varies with substitution | Common fragment in NBOMe series nih.gov |

| 121 | Methoxybenzyl cation | Indicates the presence of the methoxybenzyl group nih.gov |

| 91 | Tropylium ion | Common fragment from benzyl moieties nih.gov |

Sample Preparation and Extraction Strategies for Biological and Chemical Matrices

Effective sample preparation is a critical prerequisite for the reliable analysis of this compound, as it serves to isolate the analyte from interfering matrix components, concentrate it, and render it compatible with the analytical instrument. nih.govphenomenex.com The choice of extraction technique depends heavily on the nature of the matrix (e.g., blood, urine, hair, blotter paper) and the physicochemical properties of the analyte. d-nb.infonih.gov

For biological matrices such as blood, plasma, and urine, liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are the most commonly employed techniques. orientjchem.orgmdpi.commdpi.com LLE utilizes two immiscible liquid phases to partition the analyte from the sample matrix. orientjchem.org The choice of an appropriate organic solvent is crucial for efficient extraction. orientjchem.org SPE, on the other hand, uses a solid sorbent to selectively retain the analyte, which is then eluted with a suitable solvent. phenomenex.com SPE can offer cleaner extracts and higher recovery rates compared to LLE. researchgate.net A study comparing SPE and supported liquid extraction (SLE) for 19 new psychoactive substances (NPS) found that both methods were effective, with SPE showing slightly better extraction efficiency for a majority of the analytes in urine. mdpi.com

In the context of hair analysis, which is valuable for determining long-term exposure, extraction typically involves incubation of the hair samples in an acidic solvent, such as methanolic HCl, to release the drug from the keratin (B1170402) matrix. mdpi.comoup.com This is often followed by a filtration or purification step before instrumental analysis. oup.com

For chemical matrices like blotter papers, a common carrier for hallucinogenic drugs, the extraction process is generally simpler. oup.com It often involves soaking the paper in a suitable solvent, such as methanol, to dissolve the analyte. acs.org This solution can then be directly analyzed or subjected to further cleanup if necessary.

More advanced and miniaturized extraction techniques are also gaining traction. These include solid-phase microextraction (SPME) and dispersive liquid-liquid microextraction (DLLME) , which offer advantages such as reduced solvent consumption and simplified procedures. orientjchem.orgmdpi.comQuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is another popular sample preparation method, particularly in forensic toxicology, that has been successfully applied to the extraction of phenethylamine derivatives from postmortem blood and urine. d-nb.info

Table 2: Overview of Sample Preparation Techniques

| Technique | Principle | Common Matrices | Advantages |

|---|---|---|---|

| Liquid-Liquid Extraction (LLE) | Partitioning between two immiscible liquids. orientjchem.org | Blood, Plasma, Urine mdpi.com | Simplicity, cost-effective. |

| Solid-Phase Extraction (SPE) | Selective retention on a solid sorbent. phenomenex.com | Blood, Urine, Plasma, Hair mdpi.commdpi.com | High recovery, clean extracts. researchgate.net |

| Supported Liquid Extraction (SLE) | Analyte partitions from an aqueous sample supported on a solid material into an immiscible organic solvent. mdpi.com | Blood, Urine, Plasma, Serum mdpi.com | Efficient extraction for a wide range of compounds. researchgate.net |

Emerging Detection Technologies for Related Compounds

The continuous emergence of new psychoactive substances (NPS), including a wide variety of phenethylamine derivatives, drives the development of novel and rapid detection technologies. acs.org While GC-MS and LC-MS/MS remain the gold standard for confirmation, there is a growing need for faster, more portable, and field-deployable screening methods. acs.orgd-nb.info

One area of advancement is in ambient ionization mass spectrometry (AIMS) techniques, such as Direct Analysis in Real Time (DART) and paper spray ionization-mass spectrometry (PSI-MS) . acs.orgresearchgate.net These methods allow for the direct analysis of samples in their native state with minimal or no sample preparation, significantly reducing analysis time. researchgate.netoup.com DART-MS has been used to screen blotter papers for NBOMe derivatives, providing rapid preliminary identification. oup.com

High-resolution mass spectrometry (HRMS) , particularly when coupled with ultra-high-performance liquid chromatography (UHPLC-QTOF-MS), is becoming increasingly important. ljmu.ac.ukd-nb.info HRMS provides highly accurate mass measurements, which facilitates the identification of unknown compounds without the need for reference standards, a crucial capability when dealing with emerging designer drugs. researchgate.net

Electrochemical methods are also emerging as a promising alternative for the detection of phenethylamine derivatives. acs.orgacs.orgHigh-performance liquid chromatography with amperometric detection (HPLC-AD) has been shown to be a sensitive and effective method for the simultaneous quantification of NBOMe derivatives. acs.orgacs.org This technique offers a viable and often more cost-effective alternative to mass spectrometry-based methods for certain applications. acs.org

Furthermore, the development of biosensors and immunocapture techniques offers the potential for highly specific and sensitive on-site screening. phenomenex.com These technologies leverage biological recognition elements, such as antibodies, to selectively capture target analytes from complex mixtures.

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2-(4-fluoro-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethan-1-amine |

| 2-(4-chloro-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethan-1-amine |

| 2-(4-bromo-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethan-1-amine |

| 2-(4-iodo-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethan-1-amine |

| Lysergic acid diethylamide (LSD) |

| Paracetamol |

| Caffeine |

| Benzocaine |

| Mephedrone |

| Butylone |

| Methylone |

| MDPV |

| 5-Methoxy-N,N-diisopropyltryptamine |

| 2C-B |

| 2C-I |

| 2C-N |

| 25B-NBOMe |

| 25C-NBOMe |

| 25I-NBOMe |

| 4-bromo-2,5-dimethoxy-N-(2-hydroxybenzyl)phenethylamine |

| 4-chloro-2,5-dimethoxy-N-(2-hydroxybenzyl)phenethylamine |

| 4-ethyl-2,5-dimethoxy-N-(2-hydroxybenzyl)phenethylamine |

| 2,5-dimethoxy-N-(2-hydroxybenzyl)phenethylamine |

| Clenbuterol |

| Ractopamine |

| Zilpaterol |

| Salbutamol |

| Erythromycin |

| N-Methylbenzylamine |

| 25D-NBOMe |

| 25E-NBOMe |

| 25G-NBOMe |

| 2C-D |

| 2C-E |

| 2C-G |

| 25H-NBOMe |

| 2,5-dimethoxyamphetamine (2,5-DMA) |

| N,N-dimethylethanamine |

| 2,4,6-trimethoxyphenyl)ethanamine |

| 3,4,5-trimethoxy-N-[(2-methoxyphenyl)methyl]-benzeneethanamine |

| 2-(2,5-Dimethoxy-4-nitrophenyl)-N-[(2-methoxyphenyl)methyl]ethan-1-amine |

| 2-(4-Propyl-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl] |

| 2-(2,5-dimethoxy-4-methylphenyl)-N-(2-methoxybenzyl)ethanamine |

| 2-(4-ethyl-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethan-1-amine |

| Fentanyl |

| Norfentanyl |

| Acetyl fentanyl |

| 2-furanyl fentanyl |

| 3-methylfentanyl |

| Carfentanil |

| Amitriptyline |

| Metoprolol |

| Mirtazapine |

| Zolpidem |

| p-Methoxyamphetamine |

| Propanal |

| Butanal |

| Bromomethane |

| Propan-1-ol |

| Iodine |

| Phosphorus |

| Psilocin |

Pharmacological and Biological Investigations of N 4 Methoxybenzyl Ethanamine and Analogues

Receptor Binding Profiles and Affinity Studies

The affinity of N-(4-methoxybenzyl)ethanamine analogues for various receptors is a key determinant of their biological activity. Extensive research has been conducted to characterize their binding profiles, particularly at serotonin (B10506) and other neurotransmitter receptors.

Serotonin Receptor Subtype Interactions (e.g., 5-HT2A)

N-benzyl substitution of phenethylamine (B48288) derivatives, a core feature of this compound analogues, has been shown to significantly increase binding affinity and functional activity at the 5-HT2A receptor. nih.govacs.org This class of compounds, often referred to as NBOMes, are potent agonists at 5-HT2A receptors, with some exhibiting sub-nanomolar affinity. nih.govresearchgate.net The characteristic psychoactive effects of these hallucinogens are primarily mediated by the activation of 5-HT2A receptors. nih.govnih.gov

Studies have explored the structure-activity relationships of a wide range of N-benzyl phenethylamines, revealing that variations in both the phenethylamine and N-benzyl portions of the molecule significantly impact receptor affinity and functional activity at 5-HT2A and 5-HT2C receptors. nih.govacs.org For instance, certain substitutions on the N-benzyl ring can lead to high-affinity ligands, with some compounds demonstrating impressive selectivity for the 5-HT2A receptor. nih.govacs.org The interaction of these compounds with the 5-HT2A receptor is complex, with specific residues within the receptor, such as Ser5.43(239) and Phe6.51(339), playing crucial roles in binding and agonist potency. acs.org

The NBOMe series of compounds are recognized as highly potent and selective agonists of the 5-HT2 receptors. wikipedia.org Their high affinity for the 5-HT2A receptor is a defining characteristic of this chemical family. nih.gov

Modulation of Other Neurotransmitter Systems (e.g., Dopamine (B1211576), Adrenergic, Histamine)

While the primary focus has been on serotonin receptors, the interaction of this compound and its analogues with other neurotransmitter systems has also been investigated.

Dopamine Receptors: Research into the structure-activity relationships of related compounds has explored their affinity for dopamine receptors. For example, studies on D2 dopamine receptor antagonists have systematically evaluated the effects of modifying the 4-methoxybenzyl moiety, indicating that substitutions on the benzyl (B1604629) ring can significantly alter potency. acs.org Furthermore, the dopamine D4 receptor, which has a unique interaction with both dopamine and norepinephrine, has been a subject of interest. nih.gov The structural features of these compounds can influence their binding to various dopamine receptor subtypes. nih.gov

Adrenergic Receptors: Some N-benzylphenethylamine analogues have been reported to have a high affinity for the adrenergic α1 receptor, which may contribute to their cardiovascular effects. wikipedia.org The interaction of catecholamines with adrenergic receptors involves conserved serine residues, a feature that is also relevant to the binding of related ligands to dopamine receptors. nih.gov

Histamine (B1213489) Receptors: Certain related compounds, such as p-methoxy-N-methylphenethylamine, have been shown to be potent mast cell degranulators, leading to histamine release. nih.gov This suggests a potential interaction with histamine-related pathways, although direct receptor binding data for this compound itself is less documented in this context.

Enzymatic Interactions and Inhibition Studies

Studies have suggested that this compound and related compounds may act as inhibitors of monoamine oxidase (MAO), an enzyme crucial for the metabolism of neurotransmitters. Specifically, 4-methoxyphenethylamine (B56431) has been shown to inhibit the MAO-catalyzed deamination of tyramine (B21549) and tryptamine. sigmaaldrich.com A series of (+/-)-4-methoxy-beta-hydroxyphenethylamines and their N-methylated derivatives were found to inhibit MAO, with the secondary amine being the most active in the series. nih.gov The inhibition of MAO can lead to an increase in the levels of neurotransmitters in the brain.

Furthermore, some analogues have been investigated for their inhibitory effects on other enzymes. For example, a series of sulfonamide derivatives synthesized from 2-(4-methoxyphenyl)-1-ethanamine showed potent inhibitory activity against urease. nih.gov Additionally, related compounds have been studied for their potential to modulate the activity of dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism. The interaction with enzymes like cytochrome P450 is also a significant factor in the metabolism and potential toxicity of these compounds. mdpi.com

Elucidation of Mechanisms of Biological Action at Cellular and Molecular Levels

The biological actions of this compound analogues are initiated at the cellular and molecular level through their interaction with specific targets. The primary mechanism of action for the psychedelic effects of the NBOMe series is the activation of 5-HT2A receptors. nih.gov This activation triggers downstream signaling pathways, such as phospholipase C-mediated production of inositol (B14025) phosphates. nih.gov

At the cellular level, these compounds can induce a range of effects. For example, in vitro studies have shown that some N-benzylphenethylamine analogues can induce mitochondrial membrane depolarization and disrupt intracellular levels of glutathione (B108866) (GSH) and ATP. researchgate.net The cytotoxicity of these compounds appears to be influenced by their metabolism by cytochrome P450 enzymes. mdpi.comresearchgate.net

The interaction with the 5-HT2A receptor is highly specific. Mutagenesis and virtual docking studies have revealed that specific amino acid residues within the receptor are critical for the high affinity and potency of N-benzylphenethylamines, distinguishing their binding from that of classic, N-unsubstituted phenethylamines. acs.org

Structure-Activity Relationship (SAR) Studies and Pharmacophore Modeling

Structure-activity relationship (SAR) studies have been instrumental in understanding how the chemical structure of this compound analogues influences their biological activity. These studies have systematically explored the effects of various substituents on both the phenethylamine core and the N-benzyl group. nih.govacs.org

Key findings from SAR studies include:

The N-benzyl group is crucial for the significant increase in 5-HT2A receptor affinity and potency compared to simple N-alkyl homologs. researchgate.net

Substitutions on the phenethylamine ring, particularly at the 4-position, are important for 5-HT2A receptor binding and potency. acs.org

The 2,5-dimethoxy substitution pattern on the phenethylamine phenyl ring, while common in many potent analogues, is not an absolute requirement for high affinity and agonist potency at 5-HT2 receptors. acs.org

Pharmacophore modeling has been employed to define the essential structural features required for binding and activity at specific receptors, such as the 5-HT2A receptor. acs.orgnih.govtandfonline.com These models typically include two aromatic or hydrophobic regions and a basic amine, with specific distances between these features being critical. acs.orgnih.gov Such models are valuable tools for the rational design of new ligands with desired pharmacological profiles. tandfonline.comcabidigitallibrary.orgresearcherslinks.com

In Vitro Biological Activity Assessments

A variety of in vitro assays have been used to assess the biological activity of this compound and its analogues. These assessments have provided valuable data on their receptor binding affinities, functional activities, and potential for cytotoxicity.

Competition binding assays are commonly used to determine the affinity of these compounds for various receptors, including serotonin and dopamine receptor subtypes. researchgate.netacs.org Functional assays, such as those measuring inositol phosphate (B84403) production or calcium flux, are employed to determine whether a compound acts as an agonist or antagonist at a particular receptor and to quantify its potency and efficacy. nih.govacs.org

In vitro cytotoxicity studies using cell lines like SH-SY5Y and HepG2 have been conducted to evaluate the potential toxic effects of these compounds. mdpi.comresearchgate.net These studies have shown that the N-2-methoxybenzyl group can significantly increase the in vitro cytotoxicity of phenethylamine drugs. mdpi.com Furthermore, these assays have helped to elucidate the mechanisms underlying cytotoxicity, such as the induction of mitochondrial dysfunction and the role of metabolic enzymes. mdpi.comresearchgate.net

Cellular Pathway Modulation

Research into the cellular mechanisms of this compound and its analogues has uncovered interactions with several key signaling pathways. Analogues of this compound have been shown to modulate the STAT3 signaling pathway, which is critical for cell growth and apoptosis. The N-benzyl substitution on phenethylamine analogues can significantly enhance their activity. nih.gov

One area of investigation has been the interaction with serotonin receptors. Many N-benzylphenethylamine analogues, known as NBOMes, are potent agonists at 5-HT2A receptors. nih.govnih.gov For instance, compounds like 25I-NBOMe show subnanomolar affinity for the 5-HT2A receptor. nih.gov The N-benzyl group is thought to engage with specific amino acid residues in the receptor, such as F339 in the human 5-HT2A receptor, which contributes to this high potency. acs.org The affinity and functional activity of these compounds can be influenced by the substitution pattern on the N-benzyl group, with ortho or meta substitutions often enhancing affinity. acs.org

Furthermore, studies on related compounds indicate modulation of dopamine signaling. For example, 25E-NBOMe has been shown to enhance the expression of the dopamine transporter and the dopamine D1 receptor (D1DR) in the nucleus accumbens (NAc). This compound also induced intracellular dopaminergic pathways, including DARPP32 and the phosphorylation of CREB in the NAc. Another analogue, 25N-NBOMe, was found to reduce the expression of the dopamine 2 receptor and the dopamine transporter in the NAc. nih.gov

In addition to serotonin and dopamine pathways, some analogues interact with other systems. Related N-substituted tryptamines have been identified as modulators of transient receptor potential melastatin 8 (TRPM8) channels, suggesting potential for analgesic applications. vulcanchem.com The activation of the ERK signaling cascade has also been noted, with some evidence suggesting a crosstalk between the PI3K/Akt/mTOR and Ras/MEK/ERK pathways. conicet.gov.ar

Cytotoxicity and Developmental Impairments (in relevant contexts)

Preclinical studies have highlighted the potential for cytotoxicity and developmental issues associated with certain analogues of this compound. For example, 25I-NBOMe has been shown to decrease the viability of H9c2 rat cardiomyocytes, with a reported TC50 of 70.4 μM. tandfonline.com In vitro studies with 25C-NBOMe also demonstrated a potent reduction in the viability of SN4741, SH-SY5Y, and PC12 cells. researchgate.net

The N-2-methoxybenzyl group present in NBOMe compounds appears to significantly increase the cytotoxicity compared to their 2C counterparts, which is consistent with the higher lipophilicity of the NBOMe drugs. nih.gov Research using the nematode Caenorhabditis elegans showed that both 2C-I and 25I-NBOMe exhibit concentration-dependent toxicity, with 25I-NBOMe being significantly more toxic. nih.gov These substances were found to induce significant and visible developmental changes in the organism even at sublethal concentrations. nih.gov

Studies on zebrafish have also raised concerns about developmental toxicity. Preliminary research on 25C-NBOMe indicated that the substance is toxic to development in zebrafish. wikipedia.org This has led researchers to recommend further investigation into the potential for these substances to harm fetal development. wikipedia.org Preclinical studies have confirmed that 25X-NBOMes can cause developmental impairments and cytotoxicity. tandfonline.comresearchgate.netresearchgate.net

Preclinical In Vivo Studies

Behavioral Pharmacology (e.g., Locomotor Activity, Conditioned Place Preference)

The behavioral effects of this compound analogues have been investigated in rodents, with a focus on locomotor activity and reward-related behaviors. Several studies have reported that NBOMe compounds, such as 25B-NBOMe, 25C-NBOMe, and 25I-NBOMe, decrease locomotor activity in mice. nih.govnih.govresearchgate.net In contrast, a related compound, N-methyl-1-(4-methoxyphenyl)-2-aminopropane (PMMA), was found to significantly increase locomotor activity in a dose-dependent manner. omicsonline.org

Conditioned place preference (CPP) tests, which are used to assess the rewarding properties of substances, have yielded mixed results for NBOMe compounds. Some studies suggest that certain NBOMes have abuse potential. For instance, 25E-NBOMe was shown to induce CPP in mice. Similarly, 25N-NBOMe significantly increased CPP in mice. nih.gov Studies with 25I-NBOMe also showed an increase in CPP. nih.gov 25B-NBOMe and 25D-NBOMe have also been reported to induce CPP. mdpi.com However, another study noted that while 25I-NBOMe induced place preference, its addictive properties in self-administration experiments were weak. mdpi.com The rewarding effects of some of these compounds appear to be mediated by the dopaminergic system. For example, the rewarding effects of 25E-NBOMe are mediated by dopamine D1 receptor signaling in the nucleus accumbens. Similarly, the hyperlocomotion induced by PMMA was suppressed by a dopamine D1 receptor antagonist. omicsonline.org

Neurophysiological Effects and Central Nervous System Activity

Investigations into the neurophysiological effects of this compound analogues have revealed significant impacts on the central nervous system. These compounds are known to interact with multiple neurotransmitter systems, including serotonergic, dopaminergic, and adrenergic receptors. tandfonline.comresearchgate.net The primary mechanism for the hallucinogenic effects of many NBOMe compounds is their potent agonism at 5-HT2A receptors. nih.govnih.gov

Studies have shown that these compounds can alter neurotransmitter levels in the brain. For example, 25I-NBOMe was found to increase dopamine levels in the striatal region. nih.gov It also affects dopamine transmission in the nucleus accumbens shell at higher doses. mdpi.comnih.gov Furthermore, acute administration of 25I-NBOMe was found to prevent long-term synaptic potentiation (LTP) in the medial prefrontal cortex. mdpi.comnih.gov

The abuse of some N-benzylphenethylamine analogues has been linked to neurotoxic effects. tandfonline.com For instance, N-methyl-1-(naphthalen-2-yl)propan-2-amine (MNA), a related synthetic phenylethylamine, was observed to cause increased spontaneous motion and reduced motor coordination in mice. tandfonline.com

Cardiovascular and Systemic Effects

Preclinical studies have identified significant cardiovascular and systemic effects associated with this compound analogues. A common finding is the induction of tachycardia and hypertension. tandfonline.comresearchgate.net

Several NBOMe compounds have been shown to have cardiotoxic effects. Intravenous injection of 25I-NBOMe was found to prolong the QTc interval in rats, an indicator of potential ventricular arrhythmia. tandfonline.com The study also found that 25I-NBOMe downregulated the expression of PAK1 in the hearts of rats and in H9c2 cells, suggesting that PAK1-related adverse effects can cause toxicity to cardiomyocytes. tandfonline.com Similarly, other NBOMe compounds like 25C-NBOMe and 25D-NBOMe have been shown to induce adverse cardiac effects in vitro and in vivo. dntb.gov.ua The high affinity of NBOMe compounds for the adrenergic α1 receptor has been suggested to contribute to their stimulant-type cardiovascular effects. wikipedia.org

In addition to cardiovascular effects, systemic toxicities have been reported. Rhabdomyolysis, the breakdown of muscle tissue, has been noted as a relatively common complication of severe NBOMe toxicity, which may be linked to seizures, hyperthermia, and vasoconstriction induced by these compounds. nih.gov

Metabolism and Pharmacokinetics of N 4 Methoxybenzyl Ethanamine

Identification of Metabolic Pathways and Metabolites

Based on studies of structurally similar N-benzylphenethylamines, the metabolism of N-(4-methoxybenzyl)ethanamine is expected to be extensive, proceeding through several key phase I and subsequent phase II reactions. uni-saarland.de The primary metabolic pathways identified for analogous compounds, and therefore predicted for this compound, include O-demethylation, hydroxylation, and N-dealkylation. uni-saarland.deresearchgate.net

O-Demethylation: The methoxy (B1213986) group on the benzyl (B1604629) ring is a prime target for enzymatic cleavage, a common metabolic route for anisole (B1667542) derivatives. researchgate.net This reaction would result in the formation of a hydroxylated metabolite, N-(4-hydroxybenzyl)ethanamine. Studies on various NBOMe compounds have consistently identified O-demethylation as a major biotransformation pathway. uni-saarland.deresearchgate.net For instance, in the metabolism of 25I-NBOMe, O-demethylation was a dominant phase I reaction. uni-saarland.de

Hydroxylation: This process can occur on either the aromatic rings or the ethylamine (B1201723) side chain. Aromatic hydroxylation would introduce a hydroxyl group onto the benzyl or a theoretical phenylethyl ring, while aliphatic hydroxylation could occur on the ethylamine moiety. Research on NBOMe analogs has shown that hydroxylation is a significant metabolic step. uni-saarland.de

N-Dealkylation: The cleavage of the bond between the nitrogen atom and the benzyl group, known as N-debenzylation, is another anticipated metabolic pathway. mdpi.com This would yield 4-methoxybenzylamine (B45378) and ethanamine as primary products. This pathway has been observed in the metabolism of various N-benzyl compounds. mdpi.com

Following these initial phase I transformations, the resulting metabolites are likely to undergo phase II conjugation reactions, such as glucuronidation and sulfation. uni-saarland.de These processes increase the water solubility of the metabolites, facilitating their excretion from the body. For example, the O-demethylated metabolite of 25B-NBOMe was found to be conjugated with glucuronic acid. researchgate.net

Predicted Metabolites of this compound

| Metabolic Pathway | Predicted Metabolite | Reference Analog Studies |

| O-Demethylation | N-(4-hydroxybenzyl)ethanamine | uni-saarland.deresearchgate.net |

| Hydroxylation (aromatic) | N-(4-methoxy-X-hydroxybenzyl)ethanamine | uni-saarland.de |

| N-Dealkylation | 4-Methoxybenzylamine and Ethanamine | mdpi.com |

| Phase II Conjugation | Glucuronide and Sulfate Conjugates | uni-saarland.de |

Characterization of Enzyme Systems Involved in Biotransformation (e.g., Cytochrome P450 Isoforms)

The biotransformation of this compound is predicted to be primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes, which are crucial for the metabolism of a vast array of xenobiotics. uni-saarland.de Studies on its analogs have identified several specific CYP isoforms that are likely involved.

Initial screenings of CYP activity for NBOMe compounds have consistently implicated several key isoforms in their metabolism. uni-saarland.de The major CYP enzymes expected to be involved in the metabolism of this compound include:

CYP3A4: This is one of the most abundant and versatile CYP enzymes in the human liver. It has been shown to be involved in the hydroxylation and N-dealkylation of NBOMe compounds. uni-saarland.de

CYP2D6: Known for its role in the metabolism of many psychoactive substances, CYP2D6 is also implicated in the biotransformation of N-benzylphenethylamines. researchgate.net

CYP2C9 and CYP2C19: These isoforms have been specifically identified as being primarily responsible for the O-demethylation of NBOMe analogs. uni-saarland.de

CYP1A2: This enzyme has also been shown to contribute to the hydroxylation of these compounds. uni-saarland.de

The involvement of multiple CYP isoforms suggests that the metabolism of this compound is likely to be complex and may be subject to individual variations due to genetic polymorphisms in these enzymes.

CYP Isoforms Implicated in the Metabolism of this compound Analogs

| CYP Isoform | Metabolic Reaction | Reference Analog Studies |

| CYP3A4 | Hydroxylation, N-Dealkylation | uni-saarland.de |

| CYP2D6 | General Metabolism | researchgate.net |

| CYP2C9 | O-Demethylation | uni-saarland.de |

| CYP2C19 | O-Demethylation | uni-saarland.de |

| CYP1A2 | Hydroxylation | uni-saarland.de |

Pharmacokinetic Profiles in Relevant Biological Systems

Direct pharmacokinetic data for this compound is not available in the reviewed literature. However, based on studies of its analogs, it is anticipated that the compound would undergo extensive first-pass metabolism if administered orally. acs.org This means that a significant portion of the compound would be metabolized in the liver before it reaches systemic circulation.

The high intrinsic clearance observed for NBOMe compounds suggests that their oral bioavailability is likely low. acs.org For instance, the hepatic extraction ratio for 25B-NBF, a related compound, was found to be high, indicating extensive metabolism in the liver. mdpi.com Similarly, this compound is expected to be rapidly cleared from the body, primarily through metabolic processes.

Due to its predicted extensive metabolism, the detection of the parent compound in biological fluids like urine may be challenging. Instead, toxicological screenings would likely need to target its more abundant metabolites. uni-saarland.de Studies on 25I-NBOMe have shown that it is detectable in urine mainly through its metabolites. uni-saarland.de

Computational and Theoretical Chemistry of N 4 Methoxybenzyl Ethanamine

Molecular Modeling and Docking Studies for Receptor-Ligand Interactions

Molecular modeling and docking are powerful computational techniques used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. These studies are fundamental in medicinal chemistry for understanding how a ligand, such as N-(4-methoxybenzyl)ethanamine or its derivatives, might interact with a biological receptor at the atomic level.

Docking studies can predict the binding affinity and pose of a ligand within a receptor's active site. For instance, derivatives of N-benzyl-2-phenylethanamine have been the subject of molecular modeling to investigate their interactions with cholinesterase enzymes, which are key targets in Alzheimer's disease treatment. rsc.org Research on N-benzylphenethylamine derivatives has extensively used docking to explore their binding to serotonin (B10506) receptors like 5-HT2A and 5-HT2B. acs.orgresearchgate.net These studies help to identify crucial amino acid residues and the types of interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) that stabilize the ligand-receptor complex.

A study on a derivative, N-(4-methoxybenzyl)-6-chloro-1-trityl-1H-pyrazolo[4,3-c]pyridin-3-amine, employed docking to assess its interaction with the Murine double minutes-2 (MDM2) receptor, a protein involved in cancer. The study identified specific amino acid interactions and calculated the binding energy, offering a quantitative measure of the binding strength. jocpr.com This information is invaluable for designing new molecules with enhanced selectivity and potency for specific biological targets. acs.orgresearchgate.net

| Compound | Receptor | Key Interacting Residues | Predicted Binding Energy (kcal/mol) | Reference |

| N-(4-methoxybenzyl)-6-chloro-1-trityl-1H-pyrazolo[4,3-c]pyridin-3-amine | MDM2-p53 | GLN72, HIS73 | -359.2 | jocpr.com |

| Various N-benzylphenethylamines | 5-HT2B | Not specified | Not specified | researchgate.net |

| Substituted N-benzyl-2-phenylethanamines | Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE) | Not specified | Not specified | rsc.org |

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to investigate the electronic structure and intrinsic molecular properties of compounds like this compound. chemrj.orgresearchgate.net These methods provide a detailed understanding of electron distribution, which governs the molecule's reactivity, stability, and interaction capabilities. aun.edu.egjocpr.com

Key parameters derived from these calculations include:

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy gap between HOMO and LUMO indicates the molecule's kinetic stability and reactivity. aun.edu.eg

Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is vital for understanding non-covalent interactions, such as hydrogen bonding and electrostatic interactions with a receptor. researchgate.net

Mulliken Atomic Charges: These calculations assign partial charges to each atom in the molecule, providing further insight into its electronic landscape and potential interaction sites. chemrj.org

Studies on structurally related N-benzylphenethylamines have used DFT to establish relationships between their electronic structures and their binding affinities for various receptors, including dopamine (B1211576) and serotonin receptors. researchgate.netchemrj.org By analyzing how substitutions on the aromatic rings affect the electronic properties, researchers can infer the requirements for high-affinity binding and design more effective molecules. chemrj.orgresearchgate.net

| Parameter | Significance |

| HOMO-LUMO Energy Gap | Indicates molecular stability and chemical reactivity. A smaller gap suggests higher reactivity. aun.edu.eg |

| Molecular Electrostatic Potential (MEP) | Maps electron density to predict sites for nucleophilic and electrophilic attack and non-covalent interactions. researchgate.net |

| Dipole Moment | Measures the overall polarity of the molecule, influencing its solubility and ability to engage in dipole-dipole interactions. scribd.com |

| Atomic Charges | Quantifies the electron distribution among atoms, helping to identify specific atoms involved in receptor binding. chemrj.org |

Conformational Analysis and Molecular Dynamics Simulations

While static docking provides a snapshot of a potential binding pose, conformational analysis and molecular dynamics (MD) simulations offer a dynamic view of the molecule and its interactions over time. cresset-group.comnih.gov Proteins and ligands are inherently flexible, and their dynamics play a critical role in the binding process. cresset-group.com

Conformational analysis aims to identify the range of possible three-dimensional shapes (conformations) a molecule can adopt by rotating around its single bonds. bigchem.eu Identifying low-energy, biologically relevant conformations is a prerequisite for successful docking and pharmacophore modeling. bigchem.eu

Molecular dynamics (MD) simulations build upon this by simulating the atomic movements of the entire system (ligand, receptor, and solvent) over a period of time. nih.gov MD can be used to:

Assess the stability of a docked ligand in the receptor's binding pocket. rsc.org

Observe conformational changes in the protein or ligand upon binding.

Refine docking poses to achieve a more realistic representation of the binding mode.

Calculate binding free energies, which provide a more accurate prediction of binding affinity by accounting for entropy and solvation effects.

For example, MD simulations have been combined with docking studies for derivatives of N-benzyl-2-phenylethanamine to determine a possible mechanism of action against cholinesterase enzymes. rsc.org Similarly, MD simulations are crucial for analyzing the conformational landscape of complex protein targets, revealing dynamic pockets and allosteric sites that might not be apparent from static crystal structures. nih.gov These techniques are essential for understanding the complex and dynamic nature of receptor-ligand interactions. cresset-group.com

| Technique | Goal | Outcome |

| Conformational Analysis | To identify stable, low-energy 3D structures of the molecule. bigchem.eu | A set of diverse conformers for use in docking and pharmacophore searching. |

| Molecular Dynamics (MD) | To simulate the time-dependent behavior of the molecule and its complex with a receptor. nih.gov | Insight into binding stability, conformational changes, and calculation of binding free energies. rsc.orgcresset-group.com |

Research and Development Perspectives

Role as a Synthetic Intermediate in Complex Molecule Synthesis

The primary role of n-(4-methoxybenzyl)ethanamine in organic synthesis is intrinsically linked to the properties of its 4-methoxybenzyl (PMB) group. The PMB group is widely recognized and extensively used as a protecting group for various nitrogen moieties, including amines and amides, as well as for alcohols and phenols. acs.orgresearchgate.net Protecting groups are temporary modifications to a functional group that render it inert to specific reaction conditions, allowing for chemical transformations to be performed elsewhere on the molecule without interference. nih.gov

The PMB group is favored for several reasons:

Stability : It is stable under a wide range of reaction conditions, including those that are basic, nucleophilic, and involve certain oxidizing or reducing agents. nih.gov

Ease of Introduction : It can be readily introduced. For instance, this compound itself can be synthesized via the reductive amination of 4-methoxybenzaldehyde (B44291) with ethylamine (B1201723).

Mild Removal : A key advantage of the PMB group is the variety of methods available for its removal (deprotection) under relatively mild conditions, which is crucial for sensitive and complex molecules. nih.govtandfonline.com Cleavage is often achieved oxidatively using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) or ceric ammonium (B1175870) nitrate (B79036) (CAN). It can also be removed by treatment with strong acids, such as trifluoroacetic acid (TFA), or through catalytic hydrogenation. researchgate.netnih.govtandfonline.com

This versatility makes the PMB moiety, and by extension, compounds like this compound, valuable intermediates. For example, the PMB group has been used to protect the nitrogen atom in pyrazole (B372694) rings during their functionalization. tandfonline.comtandfonline.com This protection allows for specific chemical modifications at other positions of the pyrazole, after which the PMB group can be cleanly removed to yield the desired product. researchgate.nettandfonline.com Similarly, it has been employed in the synthesis of pyrazolo[1,5-a]pyrimidines and other complex heterocyclic systems. rsc.org The compound serves as a precursor, where the ethylamine portion is integrated into the final structure, or the entire molecule is used as a foundational scaffold for further elaboration.

Exploration in Medicinal Chemistry and Drug Discovery

The structural framework of this compound, featuring a benzylamine (B48309) core, is a common motif in many biologically active compounds. This has made it and its derivatives subjects of interest in medicinal chemistry for the development of new therapeutic agents. The methoxy (B1213986) group can influence a molecule's physicochemical properties, such as lipophilicity and its ability to form hydrogen bonds, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets. vulcanchem.com

Researchers have used this compound as a starting material or "building block" to synthesize more complex molecules with potential therapeutic value. scbt.com For instance, it has been incorporated into the synthesis of novel benzenesulfonamides that were investigated for antibacterial activity. The core structure is also found in compounds explored for their effects on the central nervous system, including potential modulation of neurotransmitter receptors. vulcanchem.com

A common strategy in medicinal chemistry is to synthesize analogues of a parent compound to explore the structure-activity relationship (SAR), which describes how modifications to a chemical structure affect its biological activity. By systematically altering parts of the this compound scaffold, researchers can fine-tune its properties to enhance potency, selectivity, or metabolic stability.

For example, derivatives have been synthesized and evaluated for a range of biological activities:

Antimicrobial Agents : Analogues of this compound have been incorporated into more complex structures, such as N-(alkyl/aralkyl)-N-(4-methoxyphenethyl) benzenesulfonamides, which have shown antibacterial properties. In one study, a series of 2- and 4-(3-nitro-1,2,4-triazol-1-yl)pyrimidines were synthesized, with one derivative, N-(4-methoxybenzyl)-4-(3-nitro-1H-1,2,4-triazol-1-yl)pyrimidin-2-amine, being prepared from (4-methoxyphenyl)methanamine. nih.gov These compounds were found to inhibit the growth of several ESKAPE pathogens. nih.gov

Anticancer Activity : While direct studies on this compound are limited, related structures have shown promise. Organosulfur compounds, including thiosulfonates with a 4-methoxyphenyl (B3050149) group, have demonstrated cytotoxic potential against various tumor cell lines by inhibiting tubulin polymerization. nih.gov Derivatives of ethanamine containing a 4-methoxyphenylthio group have exhibited cytotoxic effects against human tumor cell lines in vitro.

TRP Channel Modulation : Structurally related N-substituted tryptamines, which share the benzylamine feature, have been identified as modulators of the transient receptor potential melastatin 8 (TRPM8) channel. vulcanchem.com This suggests that derivatives of this compound could be explored for similar activities, with potential applications in analgesia. vulcanchem.com

The following table summarizes examples of how structural modifications to the core this compound scaffold can lead to different biological activities.

| Derivative Class | Structural Modification | Observed/Potential Biological Activity | Reference(s) |

| Benzenesulfonamides | Addition of a benzenesulfonyl group to the nitrogen | Antibacterial activity against E. coli | |

| Pyrimidine Derivatives | Incorporation into a 4-(3-nitro-1,2,4-triazol-1-yl)pyrimidine structure | Inhibition of ESKAPE pathogens | nih.gov |

| Tryptamine Analogues | Replacement of the ethyl group with an indolylethyl group | TRPM8 channel modulation; potential analgesic applications | vulcanchem.com |

| Thiazole (B1198619) Derivatives | Incorporation of the n-(4-methoxybenzyl)amine moiety into a thiazole ring system | General intermediate for bioactive molecules | fluorochem.co.uk |

In drug discovery, a "lead compound" is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful but may still have suboptimal structure and requires modification to improve its properties. The this compound scaffold can be considered a starting point or fragment for the identification and optimization of new lead compounds. smolecule.comevitachem.com

The process of hit-to-lead (H2L) and lead optimization involves several key strategies: sk.ru

Structure-Activity Relationship (SAR) Exploration : As discussed previously, chemists synthesize a library of analogues by making systematic changes to the lead compound. For the this compound scaffold, this could involve altering the substituents on the phenyl ring, changing the length or branching of the ethyl group, or replacing the ethyl group with other functionalities. researchgate.net For example, replacing the 4-methoxy group with other substituents like chlorine or an ethyl group can modify lipophilicity and electronic properties, which in turn affects how the molecule binds to its target.

Computational Modeling : In silico methods, such as molecular docking, are used to predict how different analogues will bind to a specific biological target (e.g., an enzyme or receptor). acs.org This allows researchers to prioritize the synthesis of compounds that are most likely to have improved activity, saving time and resources. acs.org

Fragment-Based Drug Discovery (FBDD) : In this approach, small molecular fragments, such as 4-methoxybenzylamine (B45378) itself, are screened for weak binding to a biological target. Once a binding fragment is identified, it can be "grown" or combined with other fragments to create a more potent lead compound. sk.ru

For instance, a series of novel benzimidazole (B57391) phenylacetamides were optimized as broad-spectrum trypanosomacides, demonstrating how a core scaffold can be systematically modified to improve potency against parasites while maintaining low cytotoxicity. researchgate.net Although not directly involving this compound, this study exemplifies the optimization process where modifications to phenyl rings and amide linkers led to improved drug candidates. researchgate.net The principles are directly applicable, where this compound could serve as a fragment or building block in a similar optimization campaign. scbt.com

Development of Analogues and Derivatives with Modified Biological Activities

Application in Chemical Biology Research

Chemical biology utilizes chemical tools and techniques to study and manipulate biological systems. In this context, this compound and its derivatives can serve as chemical probes to investigate the function of specific proteins or pathways.

A chemical probe is a small molecule designed to interact with a specific biological target with high selectivity. The ability to modify the this compound structure allows for the creation of such probes. For example, by attaching a reporter tag (like a fluorescent group) or a reactive group (for covalent labeling), derivatives can be used to:

Identify and Validate Drug Targets : A probe can be used to confirm that modulating a specific protein produces a desired cellular effect.

Study Enzyme-Substrate Interactions : The compound can act as a substrate mimic or a reversible inhibitor to study the active site and mechanism of an enzyme.

Map Receptor Binding Sites : By analyzing how structural analogues bind to a receptor, researchers can understand the key interactions that govern ligand recognition and activation. smolecule.com

For example, derivatives of this compound have been used to create compounds that interact with serotonin (B10506) receptors, making them useful tools for studying serotonergic signaling pathways. The development of such specific molecular probes is essential for dissecting the complex biological networks that underpin health and disease.

Q & A

Q. What are the validated synthetic routes for N-(4-methoxybenzyl)ethanamine, and how can reaction conditions be optimized for reproducibility?

this compound is typically synthesized via reductive amination of 4-methoxybenzaldehyde with ethylamine derivatives. Optimization involves controlling stoichiometry, temperature (e.g., 0–5°C for imine formation), and reducing agents like sodium borohydride or cyanoborohydride. Post-synthesis, purification via column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) ensures high purity (>95%). Validation through H NMR (e.g., δ 2.6–2.7 ppm for ethylamine CH groups) and LC-MS is critical for reproducibility .

Q. Which analytical techniques are most effective for characterizing this compound and its intermediates?

Key techniques include:

- H/C NMR : To confirm structural integrity (e.g., aromatic protons at δ 6.8–7.3 ppm for the methoxybenzyl group).

- LC-HR-MS/MS : For molecular ion detection (e.g., [M+H] at m/z 180.1) and fragmentation patterns.

- FT-IR : To identify functional groups (e.g., N-H stretches at ~3300 cm).

Cross-validation with reference standards from CAS or PubChem ensures accuracy .

Q. How can researchers address low solubility of this compound in aqueous systems?

Solubility challenges are mitigated using co-solvents like DMSO or ethanol (10–20% v/v). For biological assays, sonication or micellar encapsulation (e.g., with PEG-400) enhances dispersion. Phase solubility studies in buffer systems (pH 6–8) are recommended to optimize experimental conditions .

Advanced Research Questions

Q. What metabolic pathways are predicted for this compound in mammalian systems, and how can metabolites be detected?

In silico models (e.g., SwissADME) predict Phase I metabolism via hepatic CYP450 enzymes, leading to O-demethylation or hydroxylation. Phase II conjugation with glucuronic acid is likely. Experimental validation requires incubations with liver microsomes, followed by LC-HR-MS/MS to detect metabolites (e.g., demethylated ions at m/z 166.1). Cross-referencing with NBOMe derivative studies aids in pathway identification .

Q. How can computational modeling guide the design of this compound derivatives with enhanced bioactivity?

Docking studies (using AutoDock Vina) against target receptors (e.g., serotonin receptors) can predict binding affinities. Modifying the ethylamine chain or methoxy group position improves selectivity. QSAR models trained on insecticidal derivatives (e.g., from ) highlight substituents like methylthio groups for enhanced activity .

Q. What strategies resolve contradictions in bioactivity data between in vitro and in vivo studies for this compound?

Discrepancies often arise from pharmacokinetic factors (e.g., poor BBB penetration). Solutions include:

Q. How does the methoxy group’s electronic environment influence the compound’s reactivity in catalytic applications?

The electron-donating methoxy group stabilizes intermediates in reactions like Suzuki couplings. Hammett studies (σ ≈ -0.27) correlate with accelerated reaction rates in Pd-catalyzed cross-couplings. X-ray crystallography of intermediates (e.g., ) reveals steric effects from the benzyl group .

Safety and Compliance

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Use fume hoods and PPE (nitrile gloves, lab coats).

- Store under inert gas (argon) at 2–8°C to prevent oxidation.

- Dispose of waste via neutralization (e.g., with dilute HCl) followed by incineration. Emergency procedures for spills include adsorption with vermiculite .

Data Contradiction Analysis

Q. How should researchers interpret conflicting NMR spectra from different batches of the compound?

Batch variability may stem from residual solvents (e.g., DMF) or stereochemical impurities. Strategies include:

- 2D NMR (COSY, HSQC) : To assign ambiguous peaks.

- Chiral HPLC : To detect enantiomeric contamination.

- Elemental analysis : Verify stoichiometric consistency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten